molecular formula C6H7Cl2N3 B13074411 2-(4,6-Dichloropyrimidin-5-yl)ethanamine

2-(4,6-Dichloropyrimidin-5-yl)ethanamine

Cat. No.: B13074411
M. Wt: 192.04 g/mol
InChI Key: NYHGYGSZTCWIJK-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Synthesis

The pyrimidine ring system is a vital component of numerous natural and synthetic compounds with a broad spectrum of biological activities. benthamdirect.comnih.govorientjchem.org Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its fundamental role in the chemistry of life. wikipedia.org In synthetic chemistry, pyrimidine derivatives are highly valued for their diverse applications, ranging from pharmaceuticals to agrochemicals. ontosight.ainih.gov

The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. numberanalytics.com This arrangement of nitrogen atoms renders the ring electron-deficient, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. wikipedia.org Conversely, the 5-position is comparatively electron-rich and more amenable to electrophilic substitution. wikipedia.org This inherent electronic differentiation provides multiple reactive centers that can be selectively functionalized, allowing for the creation of a vast library of substituted pyrimidines. numberanalytics.comgrowingscience.com The ability to introduce a wide array of functional groups onto the pyrimidine core is a key driver of its structural versatility and widespread use in drug discovery and materials science. nih.govnih.gov

Halogenated pyrimidines, particularly those bearing chlorine atoms, are exceptionally valuable intermediates in organic synthesis. chemrxiv.orgnih.gov The chlorine atoms on the pyrimidine ring are good leaving groups and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.govresearchgate.net This reactivity allows for the facile introduction of diverse substituents, making dichloropyrimidines crucial starting materials for the synthesis of more complex molecules. nih.govgoogle.com The presence of two chlorine atoms, as in 4,6-dichloropyrimidine (B16783), offers the potential for sequential and selective substitutions, further enhancing their synthetic utility. nih.gov

Prominence of Ethanamine Motifs in Synthetic Organic Chemistry

The ethanamine (or ethylamine) motif, with the chemical formula CH3CH2NH2, is a fundamental building block in organic synthesis. wikipedia.orghmdb.ca Its simple structure, comprising an ethyl group attached to an amino group, belies its significant reactivity and versatility.

The primary amine group in ethanamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. fiveable.mechemguide.co.uk This nucleophilicity allows it to readily participate in a wide range of reactions, including alkylation, acylation, and condensation reactions. wikipedia.org The basicity of the amine group (pKa of the conjugate acid is around 10.6) also enables it to act as a proton acceptor in various chemical transformations. fiveable.me This dual role as both a nucleophile and a base makes the ethanamine backbone a highly reactive and valuable component in the construction of more complex organic molecules. fiveable.me

Rationalizing the Academic and Synthetic Interest in the 2-(4,6-Dichloropyrimidin-5-yl)ethanamine Scaffold

The academic and synthetic interest in this compound stems from the unique combination of the reactive properties of both the dichloropyrimidine and the ethanamine moieties within a single molecular framework. This scaffold presents a trifunctional platform for further chemical elaboration.

The two chlorine atoms on the pyrimidine ring serve as handles for nucleophilic substitution, allowing for the introduction of two different or identical substituents at the 4 and 6 positions. The primary amine of the ethanamine side chain provides a third point for modification through reactions such as N-alkylation or N-acylation. This versatility makes this compound a highly attractive intermediate for the synthesis of diverse compound libraries for screening in drug discovery and other applications. The spatial arrangement of these reactive sites also allows for the construction of complex three-dimensional structures.

Below is an interactive data table summarizing the key properties of the constituent scaffolds:

ScaffoldKey FeaturesCommon Reactions
Pyrimidine Electron-deficient ring, multiple reactive sites. wikipedia.orgNucleophilic Aromatic Substitution, Electrophilic Substitution. wikipedia.orggrowingscience.com
Halogenated Pyrimidine Excellent leaving groups (halogens). chemrxiv.orgnih.govSNAr with amines, alcohols, thiols. mdpi.comnih.govresearchgate.net
Ethanamine Nucleophilic primary amine, basic character. wikipedia.orgfiveable.meAlkylation, Acylation, Condensation. wikipedia.org

The convergence of these features in this compound provides a powerful tool for synthetic chemists to explore novel chemical space and develop new molecules with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)ethanamine

InChI

InChI=1S/C6H7Cl2N3/c7-5-4(1-2-9)6(8)11-3-10-5/h3H,1-2,9H2

InChI Key

NYHGYGSZTCWIJK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CCN)Cl

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 2 4,6 Dichloropyrimidin 5 Yl Ethanamine

Detailed Reaction Mechanisms of Nucleophilic Substitutions

The pyrimidine (B1678525) ring in 2-(4,6-dichloropyrimidin-5-yl)ethanamine is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. bhu.ac.instackexchange.com

The generally accepted mechanism for SNAr reactions on pyrimidine derivatives proceeds through a two-step addition-elimination pathway. pressbooks.pubyoutube.com In the first step, the nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.compressbooks.pub The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com In the second, typically fast, step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

For this compound, nucleophilic attack can occur at either the C4 or C6 position. Due to the symmetrical nature of the substitution at these positions relative to the C5-ethanamine group, they are electronically similar. The reactivity of each position generally follows the order C4(6) > C2 > C5. acs.org

Table 1: General Steps in the SNAr Mechanism

StepDescription
1. Nucleophilic Attack A nucleophile adds to an electron-deficient carbon atom (C4 or C6) of the pyrimidine ring, breaking the aromaticity.
2. Formation of Meisenheimer Complex A resonance-stabilized anionic intermediate is formed. The negative charge is delocalized across the ring and onto the nitrogen atoms.
3. Elimination of Leaving Group The chloride ion is expelled from the ring.
4. Re-aromatization The aromaticity of the pyrimidine ring is restored, yielding the final substituted product.

The substituents on the pyrimidine ring play a critical role in modulating its reactivity towards nucleophiles. In this compound, the key substituents are the two chlorine atoms and the ethanamine group at the C5 position.

The two chlorine atoms are strong electron-withdrawing groups due to their inductive effect, which further enhances the electrophilicity of the C4 and C6 positions, making them more susceptible to nucleophilic attack. The reactivity of halogens in SNAr reactions on pyrimidines generally follows the order F > Cl > Br > I, which is counterintuitive to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the strong inductive electron withdrawal of fluorine. youtube.com

The ethanamine group at the C5 position can influence the reactivity of the C4 and C6 positions. While alkyl groups are generally considered electron-donating, the primary influence of the ethanamine substituent at the C5 position is likely to be steric. The presence of this group can hinder the approach of bulky nucleophiles to the adjacent C4 and C6 positions. nih.gov Electronically, an aminoalkyl group can have a modest electron-donating effect through hyperconjugation, which would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 4,6-dichloropyrimidine (B16783). However, the powerful activating effect of the two ring nitrogens and the two chloro substituents still dominates, making the compound highly reactive in SNAr reactions.

The nature of the nucleophile itself also plays a significant role. Soft nucleophiles, such as amines and thiols, are generally effective in displacing the chloro groups. mdpi.com The basicity of the reaction medium can also influence the outcome, as a strong base can deprotonate the nucleophile, increasing its nucleophilicity. mdpi.com

While SNAr reactions on activated systems like this compound can often proceed without a catalyst, the use of catalytic systems can significantly enhance reaction rates, improve yields, and control regioselectivity, especially with less reactive nucleophiles.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly relevant for forming C-N bonds. youtube.com These reactions proceed through a different mechanism than the classical SNAr pathway. The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine.

Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium(II) center.

Deprotonation: A base deprotonates the coordinated amine.

Reductive Elimination: The C-N bond is formed, and the substituted pyrimidine is released, regenerating the palladium(0) catalyst. nih.gov

The choice of ligand for the palladium catalyst is crucial for the success of these reactions. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Josiphos family, have been shown to be effective in promoting the amination of aryl halides. nih.gov The ligand influences the rate of oxidative addition and reductive elimination and can also play a role in determining the regioselectivity of the reaction. For instance, in unsymmetrically substituted dichloropyrimidines, the choice of ligand can direct the substitution to a specific position. nih.gov

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed, particularly in reactions involving a solid-liquid or liquid-liquid biphasic system. researchgate.net These catalysts facilitate the transfer of the nucleophilic anion from the aqueous or solid phase to the organic phase where the pyrimidine substrate is dissolved, thereby accelerating the reaction.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of SNAr reactions are typically second-order, being first-order in both the pyrimidine substrate and the nucleophile. The rate of reaction is influenced by several factors, including the nature of the solvent, the nucleophilicity of the attacking species, and the stability of the Meisenheimer intermediate.

Table 2: Factors Influencing Reaction Kinetics and Thermodynamics

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)
Nucleophile Strength Stronger nucleophiles lead to faster reaction rates.The position of the equilibrium is determined by the relative stability of the reactants and products.
Solvent Polarity Polar aprotic solvents can stabilize the charged Meisenheimer complex, increasing the rate.The solvent can affect the solvation of reactants and products, thereby influencing the overall ΔG.
Leaving Group Ability A better leaving group can accelerate the second step of the reaction, but the first step is often rate-determining.A good leaving group contributes to a more favorable (more negative) ΔG.
Temperature Higher temperatures generally increase the reaction rate (Arrhenius equation).The effect of temperature on equilibrium is governed by the sign of ΔH (van 't Hoff equation).

Stereochemical Aspects in the Synthesis and Reactions

The compound this compound itself is achiral. However, stereochemistry becomes an important consideration when it is synthesized from chiral precursors or when it reacts to form chiral products.

If the ethanamine side chain were to be modified to introduce a chiral center, for example, by alkylation at the α-carbon of the ethyl group, the resulting product would be chiral. The synthesis of such a derivative would require either the use of a chiral starting material or an asymmetric synthesis methodology.

In reactions involving this compound with a chiral nucleophile, a pair of diastereomers could be formed. The stereochemical outcome of such a reaction would depend on the mechanism and the steric interactions in the transition state. For instance, in a nucleophilic substitution at the C4 or C6 position with a chiral amine, the approach of the nucleophile could be influenced by the existing ethanamine group, potentially leading to some degree of diastereoselectivity.

The development of enantioselective catalytic systems for reactions involving pyrimidine derivatives is an active area of research. For example, rhodium-catalyzed asymmetric allylation of pyrimidines has been reported for the synthesis of chiral acyclic nucleosides. nih.gov Such methodologies could potentially be adapted to introduce chirality into derivatives of this compound. The synthesis of chiral pyrimidine-substituted cyclopropanes via asymmetric cyclopropanation has also been demonstrated. rsc.org

While there is no specific literature on the stereochemical aspects of reactions involving this compound, the principles of asymmetric synthesis and diastereoselective reactions are applicable and would be crucial for the preparation of enantiomerically pure derivatives for applications where chirality is a key factor.

Advanced Spectroscopic and Structural Elucidation of 2 4,6 Dichloropyrimidin 5 Yl Ethanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the complete chemical skeleton of dichloropyrimidine derivatives can be mapped out.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

For the 2-(4,6-dichloropyrimidin-5-yl)ethanamine scaffold, specific chemical shift regions are expected for the pyrimidine (B1678525) ring and the ethanamine side chain. Data from closely related compounds, such as 4,6-dichloro-5-ethylpyrimidin-2-amine, offer valuable insights into the expected spectral features. nih.gov

¹H NMR Analysis:

Pyrimidine Ring Proton (H-2): In the absence of a substituent at the 5-position, the proton at C-2 of the pyrimidine ring would typically appear as a singlet in the aromatic region, generally downfield due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents.

Ethanamine Protons (-CH₂CH₂NH₂): The two methylene (B1212753) groups of the ethanamine side chain would appear as distinct signals, likely triplets if they are coupled to each other, in the aliphatic region of the spectrum. The methylene group attached to the pyrimidine ring (Cα) would be expected at a more downfield position (δ ≈ 2.8-3.5 ppm) compared to the methylene group bearing the amino function (Cβ, δ ≈ 2.5-3.0 ppm).

Amine Protons (-NH₂): The protons of the primary amine would typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Analysis:

Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ ≈ 110-170 ppm). The carbons directly attached to chlorine atoms (C-4 and C-6) would be significantly deshielded, appearing around δ ≈ 160-162 ppm. nih.gov The carbon bearing the ethanamine group (C-2) would also be in a similar range. The C-5 carbon, situated between the two chloro-substituted carbons, is typically observed at a more upfield position, around δ ≈ 118-120 ppm. nih.gov

Ethanamine Carbons (-CH₂CH₂NH₂): The two aliphatic carbons of the side chain would appear in the upfield region of the spectrum (δ ≈ 20-50 ppm).

The table below summarizes typical ¹H and ¹³C NMR chemical shifts for a related compound, 4,6-dichloro-5-ethylpyrimidin-2-amine , which serves as a model for interpreting the spectra of this compound derivatives. nih.gov

Position¹H Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
NH₂7.32bs-
C-2--160.83
C-4 / C-6--160.76
C-5--118.90
C-1' (-CH₂)2.61q, J = 7.422.41
C-2' (-CH₃)1.07t, J = 7.412.92

Data obtained in DMSO-d₆ for 4,6-dichloro-5-ethylpyrimidin-2-amine. nih.gov (bs = broad singlet, q = quartet, t = triplet)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For a this compound derivative, a COSY spectrum would show a clear cross-peak between the two adjacent methylene groups (-CH₂-CH₂-) of the ethanamine side chain, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively assign the proton signals of the ethanamine side chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). HMBC is crucial for connecting different fragments of the molecule. For instance, it would show a correlation between the protons of the methylene group adjacent to the pyrimidine ring (Cα) and the ring carbons C-2 and C-5, thereby confirming the attachment of the ethanamine side chain to the C-2 position of the dichloropyrimidine core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound (C₆H₇Cl₂N₃), the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion [M]⁺. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, lead to three peaks for the molecular ion:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide a distinctive signature confirming the presence of two chlorine atoms in the molecule.

Upon ionization, the molecular ion can undergo fragmentation. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.org For this compound, this would involve the cleavage of the bond between Cα and Cβ, leading to the formation of a stable, resonance-delocalized pyrimidinyl-methylaminium ion.

The table below illustrates the expected fragmentation for the parent compound.

m/z ValueProposed FragmentFragmentation Pathway
206/208/210[C₆H₇Cl₂N₃]⁺Molecular Ion [M]⁺
177/179[C₅H₃Cl₂N₂]⁺Loss of •CH₂NH₂ from [M]⁺ (Alpha-cleavage)
30[CH₄N]⁺Formation of [CH₂=NH₂]⁺ from ethanamine chain

Theoretical m/z values based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the amine group and the dichloropyrimidine ring. Analysis of related structures like 5-amino-4,6-dichloropyrimidine (B16409) and other pyrimidine derivatives provides expected frequency ranges. mdpi.comnist.gov

Frequency Range (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
1550 - 1650N-H bend (scissoring)Primary Amine (-NH₂)
1500 - 1600C=N and C=C stretchPyrimidine Ring
2850 - 3000C-H stretchAliphatic (-CH₂)
~700C-Cl stretchAryl Chloride

Typical IR absorption frequencies for the functional groups present.

The presence of sharp to medium bands in the 3300-3500 cm⁻¹ region would be strong evidence for the primary amine's N-H stretching vibrations. The characteristic stretching of the C-Cl bonds would appear in the fingerprint region at lower wavenumbers.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly available, studies on analogous compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives, reveal key structural features. nih.gov

A crystallographic study would be expected to show:

Planarity of the Pyrimidine Ring: The pyrimidine ring itself is aromatic and therefore planar.

Conformation of the Ethanamine Side Chain: The analysis would reveal the torsion angles along the C-C and C-N bonds of the side chain, defining its preferred conformation in the solid state.

Intermolecular Interactions: A crucial aspect of the crystal structure is the network of intermolecular forces. For this molecule, strong hydrogen bonds are expected between the amine group (-NH₂) of one molecule and the nitrogen atoms of the pyrimidine ring of a neighboring molecule. These N-H···N interactions are fundamental in dictating the crystal packing. nih.gov

The table below lists hypothetical but expected crystallographic parameters based on related structures.

ParameterExpected Value / Feature
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Key Bond LengthsC-Cl (~1.74 Å), C-N (ring, ~1.33 Å), C-C (~1.52 Å)
Key Bond AnglesAngles within the pyrimidine ring (~120°), C-C-N (side chain, ~110°)
Intermolecular ForcesStrong N-H···N hydrogen bonding

Ultraviolet-Visible (UV-Vis) Spectroscopy and Basicity Studies

The UV-Vis spectra of pyrimidine derivatives are characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the electronic effects of the substituents. Electron-donating groups, such as amino and alkyl groups, tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups, like nitro groups, typically result in a hypsochromic shift (shift to shorter wavelengths).

Basicity, quantified by the pKa value of the conjugate acid, is a fundamental property of pyrimidines, which are generally weak bases due to the electron-withdrawing nature of the two ring nitrogen atoms. For comparison, the pKa of protonated pyrimidine is approximately 1.23, significantly lower than that of pyridine (B92270) (pKa ≈ 5.30). wikipedia.org This reduced basicity is a direct consequence of the second nitrogen atom further decreasing the electron density in the ring. wikipedia.org

The substituents on the pyrimidine ring play a crucial role in modulating its basicity. Electron-donating groups enhance basicity by increasing the electron density on the ring nitrogens, making them more susceptible to protonation. Conversely, electron-withdrawing groups decrease basicity. For instance, alkyl substituents in the 2-position of 4,6-dihydroxypyrimidines have been shown to increase the basicity of the compound. acs.org

Protonation of the pyrimidine ring significantly alters the electronic structure and, consequently, the UV-Vis spectrum. Upon protonation, a bathochromic shift is often observed. This phenomenon is utilized in spectroscopic studies to determine the pKa values of pyrimidine derivatives. By monitoring the changes in the UV spectrum as a function of pH, the equilibrium between the neutral and protonated forms of the molecule can be determined. For example, studies on 4,6-dihydroxypyrimidine (B14393) derivatives have demonstrated distinct changes in their UV spectra upon protonation in sulfuric acid solutions. acs.org With increasing acidity, shifts in the absorption maxima and changes in optical density can be correlated to different protonation stages. acs.org

The following table presents a compilation of experimental pKa values for several pyrimidine derivatives, illustrating the influence of various substituents on basicity.

Compound NameSubstituentspKa
PyrimidineNone1.23
2-Aminopyrimidine2-NH23.54
4-Aminopyrimidine4-NH25.71
5-Aminopyrimidine5-NH22.60
2-Chloropyrimidine2-Cl-1.5
4-Methylpyrimidine4-CH31.98
5-Methylpyrimidine5-CH31.6
5-Bromopyrimidine5-Br0.75
5-Nitropyrimidine5-NO2-1.0

This table is generated based on data from various sources for illustrative purposes and may not be exhaustive.

The UV-Vis spectrum of this compound would be influenced by all its constituent parts. The dichloropyrimidine core would be the primary chromophore. The ethanamine substituent at the 5-position would likely have a modest effect on the λmax compared to the significant influence of the two chloro groups.

Computational Chemistry and Theoretical Modeling of 2 4,6 Dichloropyrimidin 5 Yl Ethanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy for studying medium-sized molecules. nih.gov It is widely used to investigate the electronic structure and reactivity of heterocyclic systems, including pyrimidine (B1678525) derivatives. bohrium.com The B3LYP functional, a hybrid method, is frequently paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide reliable predictions of molecular properties. bohrium.comnih.govfigshare.com

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For 2-(4,6-Dichloropyrimidin-5-yl)ethanamine, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The presence of the flexible ethanamine side chain necessitates a conformational analysis to identify the global minimum energy conformer. frontiersin.org

This analysis is performed by systematically rotating the rotatable bonds, specifically the C-C and C-N bonds of the side chain, and performing a geometry optimization for each starting conformation. The final energies of the various stable conformers are then compared. To confirm that an optimized structure is a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable conformation. scispace.com

Table 1: Predicted Geometric Parameters for the Lowest Energy Conformer of this compound

Parameter Bond/Angle Predicted Value (DFT/B3LYP/6-311++G(d,p))
Bond Length C4-Cl ~1.74 Å
C6-Cl ~1.74 Å
C5-C(ethanamine) ~1.51 Å
C(ethanamine)-N ~1.47 Å
Bond Angle Cl-C4-N3 ~116.5°
Cl-C6-N1 ~116.5°
N1-C2-N3 ~128.0°
Dihedral Angle C4-C5-C(ethyl)-C(ethyl) Varies with conformer (e.g., ~60°, 180°)

Note: The values presented are theoretical estimates based on typical DFT results for similar chloro-substituted pyrimidine systems and may vary from experimental data. figshare.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing chlorine atoms and the pyrimidine ring are expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack. The ethanamine group, being an electron-donating group, would primarily influence the HOMO.

Table 2: Calculated Frontier Orbital Energies and Related Reactivity Descriptors

Parameter Description Predicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital ~ -6.8 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -1.5 eV
Energy Gap (ΔE) ELUMO - EHOMO ~ 5.3 eV
Ionization Potential (I) -EHOMO ~ 6.8 eV
Electron Affinity (A) -ELUMO ~ 1.5 eV
Global Hardness (η) (I - A) / 2 ~ 2.65 eV
Electronegativity (χ) (I + A) / 2 ~ 4.15 eV

Note: These values are estimations derived from typical DFT calculations on related chloropyrimidine molecules. nih.govwuxibiology.comripublication.com The analysis of the orbital distribution would likely show the HOMO localized more on the amino group and parts of the ring, while the LUMO would be distributed across the electron-deficient pyrimidine ring, particularly at the carbon atoms bearing the chlorine substituents. wuxibiology.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and chlorine.

Blue regions: Indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those of the amine group.

Green regions: Represent neutral or zero potential.

For this compound, the MEP surface would be expected to show negative potential (red/yellow) around the two nitrogen atoms of the pyrimidine ring and the chlorine atoms, due to their high electronegativity. The hydrogen atoms of the aminoethyl side chain would exhibit positive potential (blue), making them potential sites for hydrogen bonding.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. researchgate.net

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO). nih.gov These calculations provide valuable insights into the electronic environment of each nucleus. Comparing calculated shifts with experimental data helps in the definitive assignment of spectral peaks. researchgate.netnih.gov

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and intensities of the molecule. nih.gov This requires the calculation of second derivatives of the energy with respect to atomic positions. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. nih.govmaterialsciencejournal.org This provides information about the electronic excitations within the molecule, often corresponding to π → π* or n → π* transitions. scispace.com

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm) (GIAO-DFT) Expected Experimental Shift (ppm)
C2 (Pyrimidine) ~158.0 157.0 - 159.0
C4/C6 (Pyrimidine) ~161.0 160.0 - 162.0
C5 (Pyrimidine) ~118.0 117.0 - 119.0
C (Ethyl - CH₂) ~35.0 34.0 - 36.0
C (Ethyl - CH₂NH₂) ~42.0 41.0 - 43.0

Note: This table is illustrative, showing the expected strong correlation between theoretically predicted and experimentally observed NMR data for structural validation. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While DFT provides a static, time-independent picture of a molecule at 0 K, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time at a given temperature. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation and interactions evolve. semanticscholar.org

For this compound, MD simulations would be particularly useful for:

Exploring the Conformational Landscape: To understand the flexibility of the ethanamine side chain and the probability of different conformers existing in solution.

Solvent Effects: To model the explicit interactions between the molecule and solvent molecules (e.g., water), including the formation of hydrogen bonds.

Biomolecular Interactions: If the molecule is a potential drug candidate, MD simulations can be used to study its binding mode, stability, and interactions within the active site of a target protein or nucleic acid. nih.govnih.gov The simulation can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding. nih.gov

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods used to correlate the chemical structure of compounds with their physical properties or biological activities. nih.govnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For a series of pyrimidine derivatives, including this compound, a QSPR study could be developed to predict properties like solubility, melting point, or chromatographic retention time. A QSAR model could predict biological activity, such as enzyme inhibition or cytotoxicity. researchgate.netresearchgate.net

The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of related pyrimidine molecules. These can include constitutional, topological, geometric, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, surface area, charges) derived from DFT calculations.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Such models are valuable in medicinal chemistry for prioritizing the synthesis of new compounds and for gaining insight into the structural features that govern a particular property or activity. nih.govhumanjournals.com

Reaction Pathway Elucidation and Transition State Analysis

A thorough search of scholarly databases and computational chemistry literature yielded no specific studies on the elucidation of reaction pathways or the analysis of transition states for reactions involving this compound. The reactivity of dichloropyrimidine systems is generally of interest, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by nucleophiles. Theoretical modeling of these reactions would typically involve mapping the potential energy surface to identify the minimum energy path from reactants to products.

Hypothetical Reaction Coordinate for a Nucleophilic Substitution Reaction

This is a generalized representation and not based on specific data for the target compound.

Reaction Coordinate Putative Species/State Relative Energy (kcal/mol) Key Geometric Parameters
Reactants This compound + Nucleophile 0 -
Transition State 1 Formation of Meisenheimer-like intermediate Calculated Value Lengthened C-Cl bond, forming C-Nucleophile bond
Intermediate Meisenheimer-like complex Calculated Value Tetrahedral carbon at the site of substitution
Transition State 2 Departure of the leaving group (Chloride) Calculated Value Breaking C-Cl bond

| Products | Monosubstituted pyrimidine derivative + Chloride | Calculated Value| - |

Such computational studies would employ quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the electronic structure and geometry of the reactants, products, intermediates, and transition states. The analysis would provide critical data, including activation energies (the energy barrier that must be overcome for the reaction to occur) and reaction enthalpies.

The transition state is a crucial point on the reaction pathway, representing the highest energy barrier. Its geometry provides insight into the bond-making and bond-breaking processes. For a hypothetical SNAr reaction on the dichloropyrimidine ring, one would expect the transition state to feature a partially formed bond between the incoming nucleophile and the pyrimidine carbon, and a partially broken bond between that carbon and the chlorine leaving group.

Anticipated Data from Future Computational Studies

This table represents the type of data that would be generated from a dedicated computational study, which is currently unavailable.

Reaction Type Computational Method Basis Set Activation Energy (ΔG‡) in kcal/mol Reaction Enthalpy (ΔH) in kcal/mol
SNAr at C4/C6 B3LYP 6-311+G(d,p) Not Available Not Available

Without dedicated research, any discussion on the specific reaction pathways and transition states of this compound remains speculative. Future computational studies would be invaluable in providing a quantitative understanding of its reactivity and mechanistic details.

Exploration of 2 4,6 Dichloropyrimidin 5 Yl Ethanamine in Chemical Synthesis and Materials Science Non Biological Applications

Role as a Precursor for Complex N-Heterocyclic Systems

The 4,6-dichloropyrimidine (B16783) core is highly susceptible to nucleophilic aromatic substitution (SNAr), making the chlorine atoms excellent leaving groups. mdpi.comacs.org This reactivity, combined with the pendant ethanamine group, positions 2-(4,6-Dichloropyrimidin-5-yl)ethanamine as a valuable precursor for the synthesis of complex, fused N-heterocyclic systems.

The primary amino group of the ethanamine side chain can act as an intramolecular nucleophile. Through cyclization reactions, it can attack the pyrimidine (B1678525) ring, leading to the formation of fused bicyclic or polycyclic structures. For instance, intramolecular cyclization could potentially yield pyrimido[5,4-b]azepine derivatives, a class of compounds with unique three-dimensional structures.

Furthermore, the dichloropyrimidine moiety can undergo sequential or regioselective substitution reactions with external nucleophiles. nih.govnih.gov After modifying one or both chloro positions, the ethanamine side chain can be utilized in subsequent synthetic steps. A common strategy involves using 5-substituted-4,6-dichloropyrimidines in metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to build complex aryl-pyrimidine structures. nih.gov These intermediates can then undergo further transformations, like azidation followed by thermal cyclization, to generate polycyclic heterofused systems such as 7-deazapurines. nih.gov The presence of the ethanamine group offers a handle for further diversification, either by participating in the cyclization or by being functionalized to introduce other desired properties.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Precursors
Precursor TypeReaction TypeResulting Fused SystemReference
5-Aryl-4,6-dichloropyrimidineAzidation & Thermal CyclizationFused 7-Deazapurine nih.gov
6-Amino-pyridine-dicarbonitrileIntramolecular CyclizationPyrido[2,3-d]pyrimidine dntb.gov.ua
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeCondensation/CyclizationPyrimidine-based Chalcones mdpi.com
Substituted Salicylaldehyde & MalononitrileMulti-component ReactionBenzopyrano-pyrimidine mdpi.com

Scaffold for Supramolecular Chemistry and Self-Assembly

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to organize molecules into ordered, higher-level structures. The molecular structure of this compound contains several features that make it an excellent candidate for designing self-assembling systems.

Hydrogen Bonding: The primary amine of the ethanamine side chain can act as a hydrogen bond donor, while the two nitrogen atoms within the pyrimidine ring are effective hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded networks. For example, intermolecular N-H···N bonds can link molecules into chains or sheets, a common motif in aminopyrimidine crystal structures. researchgate.netiucr.org

π–π Stacking: The electron-deficient pyrimidine ring can engage in π–π stacking interactions with other aromatic systems. These interactions, driven by electrostatic and dispersion forces, are crucial for stabilizing supramolecular architectures and are frequently observed in pyrimidine-containing crystals, often linking hydrogen-bonded sheets into three-dimensional structures. researchgate.netnih.govresearchgate.net

The interplay between these forces can be tuned by modifying the molecule. For instance, substitution of the chloro groups can alter the electronic properties of the pyrimidine ring, thereby modulating the strength of the π–π stacking interactions. oup.com This tunability makes the scaffold promising for the rational design of crystal lattices and complex molecular assemblies. nih.gov

Table 2: Potential Non-Covalent Interactions in this compound
Interaction TypeParticipating Functional Group(s)Potential Supramolecular Motif
Hydrogen Bonding (Donor)-NH₂ of ethanamineN-H···N, N-H···Cl
Hydrogen Bonding (Acceptor)Pyrimidine Ring NitrogensN···H-N
π–π StackingPyrimidine RingParallel-displaced or face-to-face stacking
Halogen BondingChlorine atomsC-Cl···N, C-Cl···O

Applications in Coordination Chemistry (as a Ligand)

The presence of multiple nitrogen atoms makes this compound a versatile ligand for coordinating with metal ions. It can function as a multidentate ligand, binding to a metal center through several potential coordination sites. The most probable binding mode is as a bidentate N,N'-ligand, where it chelates to a metal ion via one of the pyrimidine ring nitrogens and the nitrogen of the ethanamine side chain. This would form a stable six-membered chelate ring, a favored conformation in coordination chemistry.

Aminopyrimidine derivatives are known to form stable complexes with a variety of transition metals, including silver(I), copper(II), nickel(II), and palladium(II). sciencenet.cnresearchgate.net The resulting metal complexes can exhibit diverse geometries and properties depending on the metal ion, the coordination environment, and the stoichiometry of the reaction. The electronic properties of the ligand, influenced by the electron-withdrawing chlorine atoms, can tune the redox potential and reactivity of the coordinated metal center.

Table 3: Potential Coordination Modes and Applications
Coordination ModeDonor AtomsPotential Metal IonsResulting Complex Type
MonodentatePyrimidine N1 or N3Ag(I), Cu(I)Coordination Polymers
MonodentateEthanamine NPd(II), Pt(II)Discrete Complexes
Bidentate (Chelating)Pyrimidine N1 and Ethanamine NCu(II), Ni(II), Pd(II), Zn(II)Stable Chelate Complexes
BridgingPyrimidine N1 and N3Ag(I), Cu(II)Dinuclear or Polynuclear Complexes

Potential in Functional Materials Design

The unique electronic and structural features of the this compound scaffold make it a promising platform for the design of novel functional materials.

The pyrimidine ring is an electron-deficient heterocycle, and the presence of two electron-withdrawing chlorine atoms further lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This makes the 4,6-dichloropyrimidine core susceptible to reduction. Cyclic voltammetry studies on 4,6-dichloropyrimidine have shown that the molecule undergoes electrochemical reduction through sequential cleavage of the carbon-chlorine bonds and reduction of the pyrimidine ring itself. chemicalbook.com This inherent redox activity suggests that polymers or metal-organic frameworks incorporating this moiety could function as redox-active materials for applications in energy storage, such as in organic redox-flow batteries. nih.gov The redox potential can be tuned by substituting the chlorine atoms with other functional groups, allowing for the rational design of materials with specific electrochemical properties. nih.govresearchgate.net

Metal complexes derived from pyrimidine- and pyridine-based ligands have demonstrated significant utility in homogeneous and heterogeneous catalysis. rsc.orgnih.govmdpi.com When this compound acts as a ligand, it can stabilize various transition metal centers (e.g., Palladium, Nickel, Copper, Iron) in different oxidation states. nih.govunimi.it The electronic environment provided by the dichloropyrimidine ring can influence the reactivity of the metal center, making the resulting complexes potential catalysts for a range of organic transformations. These include important C-C bond-forming reactions like Suzuki-Miyaura and Heck couplings, as well as various oxidation and reduction reactions. rsc.orgacs.org The ethanamine side chain also provides a site for grafting the complex onto a solid support, enabling the development of recyclable heterogeneous catalysts.

Materials with strong second- or third-order non-linear optical (NLO) responses are in high demand for applications in photonics and optoelectronics. A key design strategy for NLO molecules is the creation of "push-pull" systems, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (π). rsc.orgrsc.org

The pyrimidine ring is a potent electron-accepting (π-deficient) system. nih.govrsc.org This makes the this compound scaffold an excellent starting point for creating NLO chromophores. By strategically replacing the chlorine atoms with strong electron-donating groups (e.g., -NMe₂, -OMe) and extending the π-conjugation, one can construct molecules with a large hyperpolarizability (β), which is a measure of second-order NLO activity. The ethanamine group could also be functionalized to serve as part of the donor system or as an anchor to incorporate the chromophore into a polymer matrix. Numerous studies on other pyrimidine derivatives have confirmed that this scaffold is highly effective for generating materials with significant NLO properties. rsc.orgresearchgate.netresearchgate.net

Table 4: Structure-Property Relationships for Pyrimidine-Based NLO Materials
Molecular ComponentRole in NLO ChromophoreExample Modification on the Target ScaffoldEffect on NLO Properties
Pyrimidine RingElectron Acceptor (A) / Part of π-bridgeCore of the push-pull systemCreates π-deficiency, enhancing charge transfer
Chlorine AtomsReactive sites for substitutionReplace with donor groups (e.g., anilines)Introduces the "push" component
Ethanamine GroupPotential Donor (D) or AnchorFunctionalize with aromatic groupsCan complete the D-π-A structure or link to polymers
5-PositionSite for π-bridge extensionIntroduce vinyl or ethynyl (B1212043) linkersIncreases conjugation length, often enhancing NLO response

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for dichloropyrimidine derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely prioritize the development of more efficient and environmentally benign synthetic pathways. Key areas of focus will include:

Green Chemistry Approaches: The principles of green chemistry could be applied by exploring alternative solvents, reducing the number of synthetic steps (pot-economy), and utilizing catalytic methods to minimize waste. For instance, replacing traditional chlorinating agents like phosphorus oxychloride with more sustainable alternatives is a critical goal.

One-Pot Syntheses: Designing one-pot or tandem reactions that combine several transformations into a single operation would significantly improve efficiency. A hypothetical one-pot synthesis could involve the cyclization to form the pyrimidine (B1678525) ring followed by in-situ chlorination and subsequent side-chain introduction, avoiding the isolation of intermediates. google.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions. Research into enzymes capable of halogenating pyrimidine precursors or constructing the core heterocycle would represent a significant advancement.

Advanced Functionalization Strategies for Diverse Derivatives

The two chlorine atoms on the pyrimidine ring are prime sites for nucleophilic aromatic substitution (SNAr), offering a gateway to a vast library of derivatives. mdpi.comresearchgate.net The ethanamine group also provides a handle for further modification. Future research will focus on more sophisticated functionalization techniques.

Regioselective Substitutions: Developing highly regioselective methods to sequentially replace the two chlorine atoms with different nucleophiles is a key objective. This would allow for the creation of complex, unsymmetrical pyrimidine derivatives with precisely controlled substitution patterns. researchgate.net The differential reactivity of the chlorine atoms can be exploited by carefully selecting nucleophiles and reaction conditions. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, could be employed to introduce carbon-carbon and carbon-nitrogen bonds at the chloro-positions. nih.govnih.gov This would enable the synthesis of derivatives with extended aromatic systems or complex amine substituents, which are difficult to achieve through traditional SNAr reactions.

Side-Chain Modification: The primary amine of the ethanamine side chain is readily available for a wide range of transformations, including amidation, alkylation, and reductive amination, to introduce new functional groups and modulate the molecule's properties.

Below is a table outlining potential functionalization reactions and the resulting derivative classes.

Reaction TypePosition of FunctionalizationReagents/CatalystsPotential Derivative Class
Nucleophilic Aromatic Substitution (SNAr)C4 and C6Amines, Alkoxides, ThiolatesAmino-, alkoxy-, or thio-substituted pyrimidines
Suzuki CouplingC4 and C6Aryl/heteroaryl boronic acids, Pd catalystAryl- or heteroaryl-substituted pyrimidines
Sonogashira CouplingC4 and C6Terminal alkynes, Pd/Cu catalystsAlkynyl-pyrimidines
Buchwald-Hartwig AminationC4 and C6Primary/secondary amines, Pd catalystN-Aryl or N-heteroaryl pyrimidines
AmidationEthanamine NitrogenAcyl chlorides, Carboxylic acidsN-Acyl derivatives

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and consistency. uc.pt The synthesis and functionalization of 2-(4,6-dichloropyrimidin-5-yl)ethanamine are well-suited for this technological shift.

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters. This is particularly beneficial for potentially exothermic reactions, such as chlorination or amination, and for handling hazardous intermediates. uc.pt

Automated Derivative Libraries: Integrating flow synthesis with automated platforms can enable the rapid generation of large libraries of derivatives. nih.gov By systematically varying nucleophiles or coupling partners fed into the flow stream, researchers can quickly explore the chemical space around the core scaffold for various applications.

Telescoped Synthesis: Multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification, thereby saving time and resources. nih.gov

Deeper Computational Exploration of Reactivity and Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery. nih.gov For this compound, computational studies can offer profound insights.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict the sites most susceptible to nucleophilic or electrophilic attack, and rationalize the regioselectivity observed in substitution reactions. This can help in selecting the optimal conditions for desired transformations.

Conformational Analysis: Understanding the preferred three-dimensional conformations of the molecule and its derivatives is crucial for predicting their interaction with biological targets or their packing in solid-state materials.

Molecular Docking and Simulation: In the context of materials science, molecular simulations can predict how the molecule might self-assemble or interact with surfaces. For catalytic applications, docking studies can model the binding of the molecule as a ligand to a metal center.

The table below summarizes key parameters that can be investigated through computational methods.

Computational MethodParameter of InterestApplication/Insight
Density Functional Theory (DFT)HOMO-LUMO Energy Gaps, Electrostatic PotentialPredicting reaction sites and chemical reactivity
Molecular Dynamics (MD)Conformational Flexibility, Intermolecular InteractionsUnderstanding dynamic behavior and binding modes
Quantum Theory of Atoms in Molecules (QTAIM)Bond Critical Points, Electron DensityAnalyzing the nature of chemical bonds and non-covalent interactions

Expanding Non-Biological Material and Catalytic Applications

While pyrimidine derivatives are extensively studied in medicinal chemistry, their applications in materials science and catalysis are less explored but hold significant promise.

Functional Polymers: The difunctional nature of the dichloropyrimidine ring makes it an attractive monomer for polymerization reactions. Polycondensation with diamines or diols could lead to novel polymers with unique thermal, optical, or electronic properties.

Organic Light-Emitting Diodes (OLEDs): The electron-deficient pyrimidine core, when incorporated into larger conjugated systems, could be useful in the design of materials for electron-transport layers in OLEDs.

Ligand Design for Catalysis: The nitrogen atoms in the pyrimidine ring and the side-chain amine can act as coordination sites for metal ions. This opens up possibilities for designing novel ligands for homogeneous catalysis, where the electronic properties of the catalyst can be fine-tuned by modifying the substituents on the pyrimidine ring.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking makes the molecule a candidate for building blocks in supramolecular assemblies, such as gels, liquid crystals, or porous organic frameworks.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple synthetic intermediate into a versatile platform for innovation across multiple scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.